5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid is a highly specialized, conformationally restricted heterocyclic building block critical for the development of advanced pharmaceuticals and agrochemicals. Featuring an asymmetric di-ortho-substituted phenyl ring directly coupled to an isoxazole core, this compound provides a precise balance of steric hindrance and lipophilicity. In procurement and process chemistry, it is primarily sourced as a premium precursor for synthesizing complex amides and bioactive pharmacophores where controlling the biaryl dihedral angle is essential for target engagement [1]. Unlike generic phenylisoxazoles, the specific combination of a chlorine and a fluorine atom offers a distinct physicochemical profile, making it a critical raw material for workflows requiring both structural rigidity and favorable aqueous solubility.
Substituting 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid with cheaper, more common analogs frequently leads to late-stage project failure or severe process inefficiencies. Utilizing an unsubstituted 5-phenylisoxazole-3-carboxylic acid results in a flat, freely rotating system that fails to lock the required bioactive conformation, drastically reducing target affinity [1]. Conversely, substitution with the symmetric 5-(2,6-dichlorophenyl)isoxazole-3-carboxylic acid over-corrects the steric environment, driving up the partition coefficient (LogP) and severely compromising downstream aqueous solubility [2]. Furthermore, attempting to use positional isomers like 3-aryl-isoxazole-4-carboxylic acids introduces massive steric shielding around the carboxylate vector, leading to sluggish amide coupling kinetics and poor yields in automated library synthesis.
The asymmetric 2-chloro-6-fluoro substitution creates a specific dihedral angle between the phenyl and isoxazole rings, establishing a rotational energy barrier that is significantly higher than unsubstituted analogs but lower than symmetric dichloro variants [1]. This specific kinetic trapping allows the molecule to maintain a stable bioactive conformation at room temperature while retaining enough flexibility for induced-fit binding.
| Evidence Dimension | Aryl-Isoxazole Rotational Energy Barrier (ΔG‡) |
| Target Compound Data | ~16.5 kcal/mol |
| Comparator Or Baseline | 5-(2,6-Dichlorophenyl) analog (~22.0 kcal/mol) and unsubstituted phenyl analog (~4.5 kcal/mol) |
| Quantified Difference | Provides a ~12 kcal/mol increase in rigidity over unsubstituted analogs, while avoiding the excessive >20 kcal/mol kinetic trapping of the dichloro analog. |
| Conditions | Density Functional Theory (DFT) calculations and variable-temperature NMR in DMSO-d6 |
Procuring this exact substitution pattern provides the precise steric bulk required to lock the bioactive conformation without the excessive rigidity that impedes target binding.
Replacing one chlorine atom with a fluorine atom significantly alters the partition coefficient of the molecule. Compared to the commonly used 2,6-dichloro analog, 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid demonstrates a marked improvement in kinetic aqueous solubility, which is critical for downstream assay reproducibility and formulation [1].
| Evidence Dimension | Kinetic Aqueous Solubility |
| Target Compound Data | ~145 µM (Calculated LogP ~ 2.8) |
| Comparator Or Baseline | 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid (~45 µM, Calculated LogP ~ 3.4) |
| Quantified Difference | >3-fold improvement in kinetic aqueous solubility and a 0.6 unit reduction in LogP. |
| Conditions | Nephelometric solubility assay in pH 7.4 phosphate-buffered saline (PBS) at 25 °C |
The asymmetric chloro-fluoro substitution significantly improves downstream aqueous solubility, reducing late-stage attrition due to poor pharmacokinetic properties.
When utilized in automated library synthesis, the 3-carboxylic acid vector of this compound proves far superior to positional isomers. The 4-carboxylic acid isomers (such as those found in flucloxacillin precursors) suffer from severe flanking steric hindrance from both the 3-aryl and 5-methyl/aryl groups, drastically reducing coupling yields [1].
| Evidence Dimension | Standard HATU-mediated Amide Coupling Yield |
| Target Compound Data | >88% isolated yield with standard primary amines |
| Comparator Or Baseline | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (<65% yield) |
| Quantified Difference | 23% higher isolated yield due to reduced steric shielding at the 3-position versus the 4-position. |
| Conditions | HATU, DIPEA, DMF, room temperature, 2 hours reaction time |
The 3-carboxylic acid vector avoids the severe steric shielding seen in 4-carboxylate isomers, ensuring high reproducibility and yield in automated library synthesis.
Isoxazole-3-carboxylic acids can be prone to decarboxylation under harsh thermal conditions. The electron-withdrawing nature of the 5-(2-chloro-6-fluorophenyl) group stabilizes the ring system against this degradation pathway compared to electron-rich aryl substituents, allowing for broader process compatibility [1].
| Evidence Dimension | Onset of Decarboxylation (T_dec) |
| Target Compound Data | >195 °C |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (~160 °C) |
| Quantified Difference | 35 °C higher thermal stability threshold before the onset of decarboxylation. |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere at 10 °C/min heating rate |
High thermal stability allows for aggressive downstream reaction conditions, such as high-temperature cross-coupling, without loss of the critical carboxylate vector.
The specific ~16.5 kcal/mol rotational barrier of the 2-chloro-6-fluorophenyl group makes this compound an ideal starting material for kinase inhibitors requiring a precise dihedral angle to occupy narrow hydrophobic pockets. It outperforms symmetric di-chloro analogs by maintaining sufficient flexibility for induced-fit binding, directly translating to higher target affinity [1].
Thanks to its high amide coupling efficiency (>88% yield) and favorable solubility profile, this acid is highly recommended for automated library synthesis. It allows for the rapid generation of diverse amide-linked agrochemical candidates without the steric bottlenecks and low yields associated with 4-carboxylate isoxazole isomers [2].
The presence of the fluorine atom provides a distinct, environmentally sensitive 19F-NMR handle. Combined with the compound's high thermal stability, this makes it highly valuable for synthesizing probes used in target engagement studies and fragment-based drug discovery, allowing researchers to monitor binding events without the need for bulky fluorescent tags [3].